Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate
Description
Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate (CAS: 124499-24-7) is a specialized organic compound with the molecular formula C₁₃H₂₁NO₂S and a molecular weight of 255.38 g/mol . Its structure comprises three key components:
- A tert-butyl ester group (providing steric bulk and stability).
- A thiophene ring (a sulfur-containing heterocycle with aromatic properties).
- A 2-aminoethyl substituent on the thiophene ring (imparting nucleophilic and hydrogen-bonding capabilities).
This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules or drug candidates . Its commercial availability in industrial and pharmaceutical grades (purity ≥99%) highlights its relevance in high-value chemical applications .
Properties
CAS No. |
124499-25-8 |
|---|---|
Molecular Formula |
C13H19NO2S |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
tert-butyl 3-[5-(2-aminoethyl)thiophen-3-yl]prop-2-enoate |
InChI |
InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)5-4-10-8-11(6-7-14)17-9-10/h4-5,8-9H,6-7,14H2,1-3H3 |
InChI Key |
CWLQBIQWUIALLE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C=CC1=CSC(=C1)CCN |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CSC(=C1)CCN |
Synonyms |
TERT-BUTYL 3-[5-(2-AMINO-ETHYL)-THIOPHEN-3-YL]-ACRYLATE |
Origin of Product |
United States |
Preparation Methods
Reaction Steps
-
Chlorination of (2E)-3-(5-(2-Aminoethyl)Thiophen-3-YL)Acrylic Acid :
The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 5–80°C to form the acyl chloride intermediate.Conditions : 2 hours at reflux (40–50°C), yielding >90% conversion.
-
Esterification with tert-Butanol :
The acyl chloride reacts with tert-butanol in the presence of pyridine or triethylamine to form the tert-butyl ester.Conditions : 0–5°C, 3–5 hours, yielding 70–85% after purification.
Key Data
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Chlorination | SOCl₂, CH₂Cl₂ | 40–50°C | 2 h | >90% |
| Esterification | tert-Butanol, Pyridine | 0–5°C | 3 h | 75% |
Advantages : High efficiency in acyl chloride formation; tert-butanol’s bulk minimizes side reactions.
Limitations : Requires strict moisture control; SOCl₂ handling hazards.
Horner-Wadsworth-Emmons (HWE) Olefination Approach
The HWE reaction, utilized in PMC11177801, constructs the acrylate via a phosphonate ester and aldehyde coupling.
Reaction Steps
-
Synthesis of Thiophene-3-Carbaldehyde :
Vilsmeier-Haack formylation introduces the aldehyde group at the 3-position of 5-(2-aminoethyl)thiophene. -
HWE Olefination with tert-Butyl Phosphonoacetate :
The aldehyde reacts with tert-butyl diethylphosphonoacetate under basic conditions.Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours, 60–68% yield.
Key Data
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Vilsmeier Formylation | POCl₃, DMF | 0°C → Reflux | 5 h | 68% |
| HWE Olefination | NaH, THF | 0°C → RT | 12 h | 62% |
Advantages : Stereoselective formation of (E)-acrylate; avoids acidic conditions.
Limitations : Phosphonate ester synthesis adds steps; moderate yields.
Amine Protection and Deprotection Techniques
The 2-aminoethyl group’s reactivity necessitates protection during synthesis. Boc is preferred due to its stability under basic and nucleophilic conditions.
Boc Protection of Amine
Integration with Acrylate Synthesis
-
Boc-protected amine intermediates are used in Steps 2.1 and 3.1 to prevent side reactions.
-
Final deprotection ensures free amine functionality in the target compound.
Comparative Analysis of Synthetic Routes
| Method | Yield (Overall) | Key Advantages | Key Limitations |
|---|---|---|---|
| Chlorination/Esterification | 60–70% | High scalability; minimal side products | Hazardous reagents; moisture-sensitive |
| HWE Olefination | 40–50% | Stereocontrol; mild conditions | Multi-step phosphonate synthesis |
| Boc-Mediated Route | 55–65% | Compatibility with diverse conditions | Additional protection/deprotection |
Optimal Route : The chlorination/esterification method offers the highest yield and scalability for industrial applications, provided safety protocols for SOCl₂ are enforced. For lab-scale synthesis requiring stereochemical precision, the HWE approach is preferable .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acrylate moiety, converting it into the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate is used as a building block in organic synthesis, particularly in the development of new thiophene-based materials and compounds.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with thiophene-based scaffolds. Thiophene derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
To contextualize the properties and applications of tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate, we compare it with structurally analogous acrylates and esters. Key compounds for comparison include:
Structural and Functional Group Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 124499-24-7 | C₁₃H₂₁NO₂S | 255.38 | Tert-butyl ester, thiophene, aminoethyl |
| Tert-butyl (E/Z)-3-(2-methoxyphenyl)-2-(trifluoromethyl)acrylate (E/Z-5g) | N/A | C₁₅H₁₇F₃O₃ | 302.29 | Trifluoromethyl, methoxyphenyl, acrylate |
| Tetrahydrofurfuryl acrylate | 2399-48-6 | C₈H₁₂O₃ | 156.18 | Tetrahydrofuran, acrylate |
Key Observations :
- Electronic Effects: The trifluoromethyl group in E/Z-5g confers strong electron-withdrawing properties, enhancing electrophilic reactivity compared to the electron-donating aminoethyl group in the tert-butyl compound .
- Hydrogen Bonding: The aminoethyl group in the tert-butyl compound enables hydrogen bonding, influencing solubility and crystal packing, whereas tetrahydrofurfuryl acrylate lacks such groups, relying on weaker van der Waals interactions .
Physicochemical Properties
| Property | This compound | E/Z-5g (Trifluoromethyl) | Tetrahydrofurfuryl Acrylate |
|---|---|---|---|
| Solubility | Moderate in polar solvents (due to aminoethyl group) | Low (hydrophobic CF₃) | High in organic solvents |
| Stability | High (tert-butyl resists hydrolysis) | Moderate | Low (prone to polymerization) |
| Bioavailability | Likely high (amino group enhances membrane permeability) | Low (CF₃ reduces absorption) | Moderate (metabolized rapidly) |
Research and Industrial Relevance
- Pharmaceutical Intermediates: The tert-butyl compound’s aminoethyl-thiophene scaffold is valuable in designing kinase inhibitors or GPCR-targeted drugs .
- Material Science : Trifluoromethyl acrylates are used in fluoropolymer synthesis, while tetrahydrofurfuryl acrylate serves in coatings and adhesives .
- Analytical Confirmation : All compounds discussed were validated via NMR, IR, and HRMS, ensuring structural fidelity .
Biological Activity
Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate (CAS No. 124499-25-8) is a thiophene derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound features a tert-butyl ester group, an aminoethyl side chain, and an acrylate moiety, which contribute to its unique chemical properties and biological interactions.
- Molecular Formula : C13H19NO2S
- Molecular Weight : 253.36 g/mol
- IUPAC Name : tert-butyl 3-[5-(2-aminoethyl)thiophen-3-yl]prop-2-enoate
- SMILES Representation : CC(C)(C)OC(=O)C=CC1=CSC(=C1)CCN
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including proteins and nucleic acids. The aminoethyl group facilitates hydrogen bonding and electrostatic interactions with target proteins, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, potentially leading to various therapeutic effects.
Biological Activities
- Antimicrobial Properties : Thiophene derivatives have been reported to exhibit significant antimicrobial activity. This compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways suggests applications in treating inflammatory diseases. Thiophene derivatives are known for their ability to inhibit pro-inflammatory cytokines and enzymes.
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth. The structural features of thiophene derivatives often correlate with their cytotoxicity against various cancer cell lines.
Study on Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry evaluated several thiophene derivatives, including this compound, for their ability to inhibit cancer cell proliferation. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value in the low micromolar range. This suggests that further exploration into its mechanism of action could yield valuable insights for cancer therapeutics.
Evaluation of Antimicrobial Properties
In another study, the antimicrobial efficacy of various thiophene derivatives was assessed against Gram-positive and Gram-negative bacteria. This compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a scaffold for developing new antimicrobial agents.
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl 3-[5-(2-hydroxyethyl)-thiophen-3-YL]-acrylate | Structure | Moderate anti-inflammatory effects |
| Tert-butyl 3-[5-(2-methyl-ethyl)-thiophen-3-YL]-acrylate | Structure | Lower cytotoxicity compared to this compound |
This table illustrates how the presence of different functional groups influences the biological activity of thiophene derivatives.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiophene derivatives with aminoethyl groups (e.g., 5-(2-aminoethyl)thiophene) can be functionalized using tert-butyl acrylate precursors under palladium-catalyzed cross-coupling conditions. Purification typically involves gradient column chromatography (e.g., 10% methanol in dichloromethane for normal phase, followed by reverse-phase HPLC with acetonitrile/ammonium hydroxide mixtures) .
- Key Considerations : Monitor reaction progress using TLC and confirm product identity via NMR (e.g., characteristic acrylate protons at δ 6.2–6.8 ppm and thiophene protons at δ 7.0–7.5 ppm) .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- NMR : Identify acrylate protons (doublets for E-isomers at δ ~6.3–6.5 ppm) and thiophene ring protons (δ 6.8–7.2 ppm). The aminoethyl group (-CH-NH) shows peaks near δ 2.8–3.2 ppm (methylene) and δ 1.5–2.0 ppm (NH, broad if free) .
- LC-MS : Confirm molecular weight (e.g., [M+H] peak at m/z ~310–320) and purity (>95%) .
- Data Interpretation : Discrepancies between expected and observed spectra may indicate isomerization or incomplete purification.
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodology :
- Enzyme Inhibition : Test selectivity against kinases (e.g., SphK2) using fluorescence-based assays with recombinant enzymes. Compare IC values against structurally related inhibitors (e.g., K145, a thiophene-based SphK2 inhibitor with IC ~1 µM) .
- Cytotoxicity : Assess cell viability in cancer lines (e.g., U937 leukemia) via MTT assays. Monitor apoptosis markers (e.g., caspase-3 activation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodology :
- Modifications : Replace the tert-butyl group with deuterated analogs (e.g., tert-butyl-(E)-3-(2-ethyl-6-(methyl-d)phenyl)acrylate) to study metabolic stability . Vary the aminoethyl substituent to assess hydrophilicity impacts.
- Testing : Compare inhibitory potency (IC) in enzyme assays and cellular uptake via LC-MS quantification. Use molecular docking to predict binding interactions with target proteins (e.g., SphK2’s catalytic site) .
Q. How should researchers address contradictions between computational modeling and experimental data?
- Methodology :
- Re-evaluate Models : Ensure force fields in docking studies (e.g., AutoDock Vina) account for solvent effects and protein flexibility. Cross-validate with experimental crystallography (e.g., SHELX-refined structures) .
- Experimental Verification : Synthesize predicted high-affinity analogs and test activity. For example, if modeling suggests a Z-isomer is inactive, confirm via isomer separation (HPLC) and bioassays .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
- Methodology :
- Pharmacokinetics : Administer the compound intraperitoneally or orally in rodents. Collect plasma samples for LC-MS analysis to determine half-life, bioavailability, and metabolite profiles .
- Efficacy : Use xenograft models (e.g., BALB/c mice implanted with JC mammary carcinoma) to assess tumor growth inhibition. Compare dose-dependent responses and toxicity .
Q. How can isomerization during synthesis impact biological activity?
- Methodology :
- Isomer Control : Use stereoselective conditions (e.g., DABCO catalyst at −15°C to favor E-isomers) .
- Bioassay Comparison : Test isolated E- and Z-isomers in kinase assays. For example, E-isomers of acrylate derivatives often show higher binding affinity due to spatial alignment with active sites .
Methodological Notes
- Crystallography : For structural confirmation, refine X-ray data using SHELX software, particularly for resolving chiral centers or disorder .
- Data Reproducibility : Document reaction conditions (temperature, solvent purity) and analytical parameters (HPLC gradients, NMR shimming) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
